molecular formula C20H25N3O2 B7596319 N-benzyl-4-(4-ethoxypiperidin-1-yl)pyridine-2-carboxamide

N-benzyl-4-(4-ethoxypiperidin-1-yl)pyridine-2-carboxamide

Cat. No. B7596319
M. Wt: 339.4 g/mol
InChI Key: VHPXHQDWABSMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(4-ethoxypiperidin-1-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as BEP and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

BEP exerts its effects by binding to the cannabinoid receptor type 1 (CB1) and the dopamine receptor D2. It also inhibits the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. This leads to an increase in dopamine levels, which can improve symptoms of Parkinson's disease and Alzheimer's disease.
Biochemical and Physiological Effects:
BEP has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has anti-cancer effects by inducing apoptosis in cancer cells. BEP has been shown to reduce anxiety-like behavior in animal models. It has also been found to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using BEP in lab experiments is its specificity for CB1 and D2 receptors. This allows for targeted studies on these receptors. However, one limitation is the potential for off-target effects, as BEP also inhibits MAO-B.

Future Directions

For research on BEP include studying its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Further studies on its anti-inflammatory and anti-cancer properties can also be conducted. Additionally, studies on the potential side effects of BEP should be conducted to ensure its safety as a therapeutic agent.
In conclusion, N-benzyl-4-(4-ethoxypiperidin-1-yl)pyridine-2-carboxamide is a chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies on BEP can lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of BEP involves several steps. The first step involves the reaction of 2-bromo-4-nitropyridine with sodium hydride to form 2-pyridyl sodium salt. The second step involves the reaction of 2-pyridyl sodium salt with benzyl bromide to form N-benzyl-2-pyridinamine. The third step involves the reaction of N-benzyl-2-pyridinamine with 4-ethoxypiperidine to form N-benzyl-4-(4-ethoxypiperidin-1-yl)pyridine-2-carboxamide.

Scientific Research Applications

BEP has been studied extensively for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-anxiety properties. BEP has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-benzyl-4-(4-ethoxypiperidin-1-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-25-18-9-12-23(13-10-18)17-8-11-21-19(14-17)20(24)22-15-16-6-4-3-5-7-16/h3-8,11,14,18H,2,9-10,12-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPXHQDWABSMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C2=CC(=NC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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